21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol

PROTAC Linker Heterobifunctional Crosslinker Targeted Protein Degradation

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol (CAS 1355956-01-2) is a synthetic, heterobifunctional compound classified as a chlorinated polyether alcohol, primarily employed as a drug intermediate. Its structure, featuring a terminal chloro group and a hydroxyl group separated by a five-unit polyethylene glycol (PEG5) chain and a hexyl spacer, provides a defined molecular architecture for conjugation in advanced chemical biology applications.

Molecular Formula C16H33ClO6
Molecular Weight 356.9 g/mol
Cat. No. B8089799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol
Molecular FormulaC16H33ClO6
Molecular Weight356.9 g/mol
Structural Identifiers
SMILESC(CCCCl)CCOCCOCCOCCOCCOCCO
InChIInChI=1S/C16H33ClO6/c17-5-3-1-2-4-7-19-9-11-21-13-15-23-16-14-22-12-10-20-8-6-18/h18H,1-16H2
InChIKeyNZESKSCZZKNTEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol: Technical and Procurement Profile


21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol (CAS 1355956-01-2) is a synthetic, heterobifunctional compound classified as a chlorinated polyether alcohol, primarily employed as a drug intermediate . Its structure, featuring a terminal chloro group and a hydroxyl group separated by a five-unit polyethylene glycol (PEG5) chain and a hexyl spacer, provides a defined molecular architecture for conjugation in advanced chemical biology applications .

Why Generic Substitution Fails: The Critical Role of 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol's Precise Functionality


In the context of constructing heterobifunctional molecules like PROTACs (PROteolysis TArgeting Chimeras), substituting a generic linker is not feasible. The specific, orthogonal reactivity of the primary alcohol and the terminal chloro group in 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol is essential for the defined, stepwise conjugation required to attach distinct E3 ligase and target protein ligands . Using an alternative PEG linker with different end-groups, such as a bis-acid or bis-amine, would preclude the required synthetic pathway, leading to an incompatible molecule and a failed synthesis .

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol: Quantitative Differentiation Evidence for Procurement


Orthogonal Reactivity Enables Defined, Stepwise PROTAC Assembly

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol provides a hydroxyl (-OH) and a chloro (-Cl) group, enabling a specific, two-step conjugation strategy for PROTAC synthesis . This contrasts with homobifunctional linkers like Bis-PEG5-acid (PROTAC Linker 36), which possess identical terminal carboxylic acids, and would lead to a complex mixture of homodimers and unwanted cross-linked products if used for the same purpose .

PROTAC Linker Heterobifunctional Crosslinker Targeted Protein Degradation

Chloroalkane Moiety as the Defining Handle for HaloPROTAC Technology

The terminal chloro group, when attached to a hexyl spacer as in this compound, forms a chloroalkane moiety. This is the essential recognition element for the HaloTag protein, a modified bacterial dehalogenase that forms a rapid, covalent bond with chloroalkane ligands . While other chloro-PEG linkers like Chloro-PEG5-chloride exist, they are homobifunctional and lack the orthogonal handle (e.g., the hydroxyl group) needed for attaching the second ligand required to form a functional PROTAC . The derivative Cl-C6-PEG4-O-CH2COOH, which contains the identical chloroalkane-PEG core, is explicitly documented for use in synthesizing HaloPROTACs .

HaloPROTAC HaloTag Chloroalkane Targeted Protein Degradation

Empirically Comparable Purity for Consistent Synthetic Outcomes

Commercially, 21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol is typically supplied with a purity of 95% . This level of purity is consistent with that of the closely related, widely used PROTAC linker building block Cl-C6-PEG4-O-CH2COOH (21-Chloro-3,6,9,12,15-pentaoxahenicosanoic acid), which is also available at ≥95% purity from multiple reputable vendors . This establishes a baseline of purity that supports reproducible conjugation efficiency in downstream applications.

PEG Linker Purity HPLC Chemical Synthesis

Molecular Precision Differentiates from Polydisperse PEG Alternatives

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol is a monodisperse, single molecular weight compound (M.W. 356.88 g/mol for the base alcohol, C16H33ClO6) . This is in stark contrast to polymeric PEG linkers (e.g., mPEG-Chloride), which are polydisperse mixtures with an average molecular weight and a Gaussian distribution of chain lengths . The use of a polydisperse linker introduces heterogeneity into the final PROTAC molecule, complicating analytical characterization, biophysical assays, and potentially leading to irreproducible biological results .

Monodisperse PEG Polymer Chemistry Analytical Characterization

21-Chloro-3,6,9,12,15-pentaoxahenicosan-1-ol: Validated Application Scenarios


Precursor for HaloPROTAC Linker Synthesis

The compound's core structure is identical to that of Cl-C6-PEG4-O-CH2COOH, a well-documented linker for synthesizing chloroalkane-containing PROTACs (HaloPROTACs) . By converting the terminal alcohol to a carboxylic acid (as in Cl-C6-PEG4-O-CH2COOH) or an amine (as in NH2-PEG5-C6-Cl hydrochloride), it becomes a key building block for creating heterobifunctional molecules that recruit the HaloTag protein for targeted degradation .

Key Intermediate for Click Chemistry-Ready PROTAC Building Blocks

The terminal hydroxyl group can be converted into an azide, as seen in the commercially available derivative 1-azido-21-chloro-3,6,9,12,15-pentaoxahenicosane (N3-PEG5-C6-Cl) . This azido-chloro-PEG linker is a versatile tool for bioconjugation via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) click chemistry, allowing for the modular assembly of complex PROTAC molecules.

Hydrophilic Spacer in Advanced Conjugate Synthesis

As a monodisperse, well-defined PEG5 derivative, this compound can be employed as a precise, hydrophilic spacer in the synthesis of any conjugate requiring the attachment of two distinct functional moieties. Its use, compared to polydisperse PEG analogs, ensures that the final conjugate is a single, chemically-defined entity, which is a critical requirement for rigorous structure-activity relationship (SAR) studies and the development of therapeutic candidates .

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